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REACTION_CXSMILES
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C([Li])CCC.[CH2:6]([NH:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:19][O:20][CH2:21]Cl>C1COCC1>[CH2:6]([N:13]([CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH2:19][O:20][CH3:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
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|
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Quantity
|
34.85 mL
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Type
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reactant
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|
Smiles
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C(CCC)[Li]
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Name
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|
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Quantity
|
10 g
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Type
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reactant
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|
Smiles
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C(C1=CC=CC=C1)NC[Si](C)(C)C
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|
Name
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|
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Quantity
|
140 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
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Quantity
|
4.3 mL
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Type
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reactant
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Smiles
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COCCl
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Name
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|
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Quantity
|
6 mL
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Type
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solvent
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|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
stirred at −78° C. under nitrogen atmosphere
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Rate
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UNSPECIFIED
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|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirred for another 3 hours
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|
Duration
|
3 h
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Type
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CUSTOM
|
|
Details
|
The THF was evaporated
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Type
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DISSOLUTION
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|
Details
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the residue was dissolved in hexane
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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|
Details
|
The solvent was evaporated
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Type
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CUSTOM
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|
Details
|
to give under reduced pressure
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Reaction Time |
45 min |
|
Name
|
|
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Type
|
product
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|
Smiles
|
C(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.5% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |